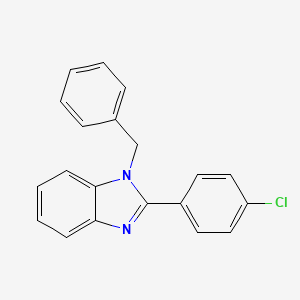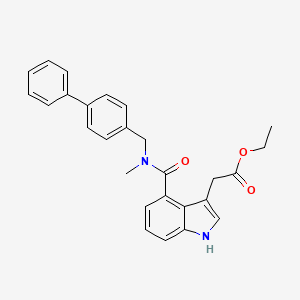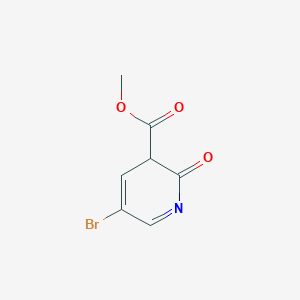
5-Bromo-3-methylidenepyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-methylidenepyridin-2-one is a heterocyclic organic compound that features a bromine atom, a methylidene group, and a pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylidenepyridin-2-one can be achieved through several methods. One common approach involves the bromination of 3-methylpyridin-2-one using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions and yields the desired brominated product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using more efficient and environmentally friendly methods. One such method involves the use of 5-methylnicotinic acid as the starting material, which undergoes a series of reactions including esterification, reduction, and bromination to yield the final product . This method is advantageous due to its high yield and suitability for large-scale production.
化学反応の分析
Types of Reactions
5-Bromo-3-methylidenepyridin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylidene group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridinone ring can be reduced to form dihydropyridinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azido or thiol-substituted pyridinones.
Oxidation Reactions: Products include carbonyl-containing pyridinones.
Reduction Reactions: Products include dihydropyridinone derivatives.
科学的研究の応用
5-Bromo-3-methylidenepyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, including liquid crystals and organic semiconductors
作用機序
The mechanism of action of 5-Bromo-3-methylidenepyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Another brominated pyridine derivative with similar reactivity and applications.
3-Bromoimidazo[1,2-a]pyridine: A compound with a similar bromine substitution pattern but different ring structure.
5-Methyl-3-(bromomethyl)pyridine: A compound with a bromomethyl group instead of a bromomethylidene group .
Uniqueness
5-Bromo-3-methylidenepyridin-2-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methylidene group
特性
分子式 |
C6H4BrNO |
|---|---|
分子量 |
186.01 g/mol |
IUPAC名 |
5-bromo-3-methylidenepyridin-2-one |
InChI |
InChI=1S/C6H4BrNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H2 |
InChIキー |
YWXRYOILHGZPIN-UHFFFAOYSA-N |
正規SMILES |
C=C1C=C(C=NC1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)


![(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide](/img/structure/B12366603.png)

![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)


